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Compound of Interest

Compound Name: 4-Iodobutanal

Cat. No.: B1206920 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Iodobutanal, a bifunctional molecule of interest in organic synthesis and medicinal chemistry.

Due to the limited availability of published experimental spectra, this document focuses on

predicted spectroscopic data, offering a valuable reference for the characterization of this

compound. The guide is structured to provide an in-depth understanding of its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics,

alongside detailed experimental protocols.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Iodobutanal, providing

a baseline for its structural identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Iodobutanal
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Chemical Shift (δ) ppm Multiplicity Assignment

~9.7 Triplet (t) Aldehydic proton (CHO)

~3.2 Triplet (t)
Methylene protons adjacent to

iodine (CH₂-I)

~2.7 Doublet of triplets (dt)
Methylene protons adjacent to

the carbonyl group (CH₂-CHO)

~2.1 Multiplet (m)

Methylene protons beta to both

functional groups (CH₂-CH₂-

CH₂)

Note: Predicted chemical shifts may vary depending on the solvent and experimental

conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Iodobutanal

Chemical Shift (δ) ppm Assignment

~202 Carbonyl carbon (C=O)

~45
Methylene carbon adjacent to the carbonyl

group (CH₂-CHO)

~30
Methylene carbon beta to both functional groups

(CH₂-CH₂-CH₂)

~7 Methylene carbon adjacent to iodine (CH₂-I)

Note: Predicted chemical shifts are relative to a standard reference.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 4-Iodobutanal
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Wavenumber (cm⁻¹) Intensity Assignment

2950-2850 Medium C-H stretch (aliphatic)

2820-2720 Medium, often two bands C-H stretch (aldehydic)

1740-1720 Strong C=O stretch (carbonyl)[1]

1465-1440 Medium C-H bend (methylene)

~500 Medium-Weak C-I stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 4-Iodobutanal

m/z Predicted Fragment Ion Fragmentation Pathway

198 [C₄H₇IO]⁺ Molecular Ion ([M]⁺)[1]

197 [C₄H₆IO]⁺
Loss of a hydrogen radical ([M-

H]⁺)

127 [I]⁺ Cleavage of the C-I bond[1]

71 [C₄H₇O]⁺ Cleavage of the C-I bond

70 [C₄H₆O]⁺ Loss of HI

43 [C₃H₇]⁺ Alkyl fragment

29 [CHO]⁺ Alpha-cleavage

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These

protocols are generalized for a small organic molecule like 4-Iodobutanal and can be adapted

based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 4-
Iodobutanal.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Iodobutanal in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The

choice of solvent should be based on the solubility of the compound and its non-interference

with the spectral regions of interest.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data

acquisition.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or

an internal standard (e.g., tetramethylsilane, TMS).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 4-Iodobutanal by analyzing its infrared

absorption spectrum.

Methodology:

Sample Preparation (Neat Liquid):

Place a small drop of 4-Iodobutanal directly onto the surface of a diamond attenuated

total reflectance (ATR) crystal or between two salt plates (e.g., NaCl, KBr).

If using salt plates, create a thin film of the liquid between the plates.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (ATR crystal or salt plates).

Place the sample in the IR beam path and record the sample spectrum.

Typically, spectra are collected over the mid-IR range (4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The spectrometer software will automatically ratio the sample spectrum

against the background spectrum to generate the final absorbance or transmittance

spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-Iodobutanal.

Methodology:

Sample Introduction: Introduce a small amount of the volatile 4-Iodobutanal sample into the

mass spectrometer, typically via a direct insertion probe or through a gas chromatograph

(GC-MS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1206920?utm_src=pdf-body
https://www.benchchem.com/product/b1206920?utm_src=pdf-body
https://www.benchchem.com/product/b1206920?utm_src=pdf-body
https://www.benchchem.com/product/b1206920?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization: Utilize electron ionization (EI) as the ionization method. In the ion source, the

sample molecules are bombarded with a high-energy electron beam (typically 70 eV),

leading to the formation of a molecular ion and various fragment ions.

Mass Analysis: The positively charged ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation

pattern provides structural information.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-Iodobutanal.

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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